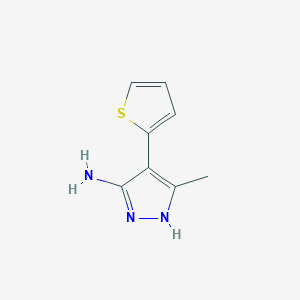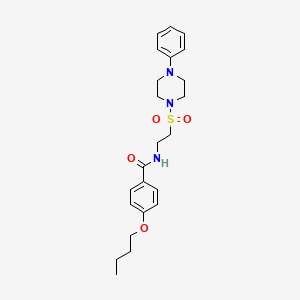
4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a chemical compound. It contains a benzamide group, a phenylpiperazine group, and a butoxy group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would include a benzamide core, with a butoxy group attached to one carbon, and a phenylpiperazine group attached via a sulfonyl linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, phenylpiperazine, and butoxy groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and phenylpiperazine groups could potentially make this compound relatively polar .Aplicaciones Científicas De Investigación
Selective Detection and Live Cell Imaging
A study by Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor, 4PB, that selectively detects Ba2+ ions over other alkaline metal ions. This chemosensor exhibited high selectivity and sensitivity with a detection limit of 0.282 µM and a binding constant of 1.0 X 10^6 M^-1. The detection mechanism was confirmed through intramolecular charge transfer (ICT), supported by DFT studies. Live cell imaging in MCF-7 cells demonstrated the chemosensor's capability for specific Ba2+ detection in living cells, highlighting its potential for biological applications (Ravichandiran et al., 2019).
Novel Synthesis Methods
Pourghasemi Lati et al. (2018) synthesized 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles through a novel method, showcasing the compound's versatility in synthesis applications. These nanoparticles exhibited excellent catalytic activity in the preparation of benzothiazolylamino phenylmethyl-2-naphthols, demonstrating a potential use in organic synthesis and pharmaceutical manufacturing (Pourghasemi Lati et al., 2018).
Anticancer Evaluation
Another study by Ravichandiran et al. (2019) synthesized and evaluated the anticancer activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, with low toxicity in normal human kidney HEK293 cells. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Novel Drug Discovery
Research by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives for anti-tubercular scaffolds, indicating the compound's utility in developing new therapeutic agents. The synthesized compounds exhibited promising in vitro anti-tubercular activity and were non-cytotoxic to human cancer cell lines, highlighting their potential in drug discovery and development (Nimbalkar et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-2-3-18-30-22-11-9-20(10-12-22)23(27)24-13-19-31(28,29)26-16-14-25(15-17-26)21-7-5-4-6-8-21/h4-12H,2-3,13-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXBLAIRNDZMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
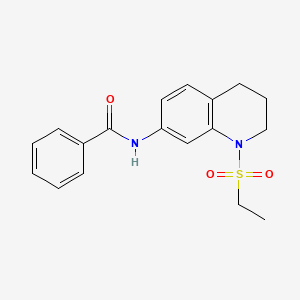
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
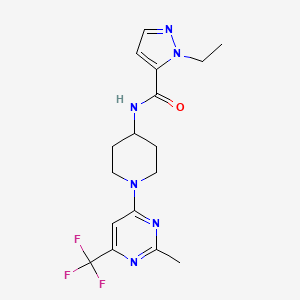
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
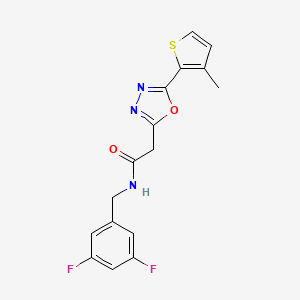
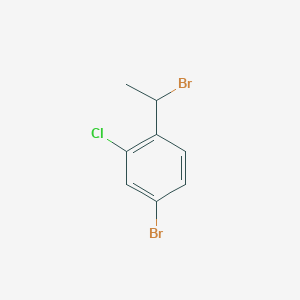
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)
